3-N-Boc-Aminoazetidine Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

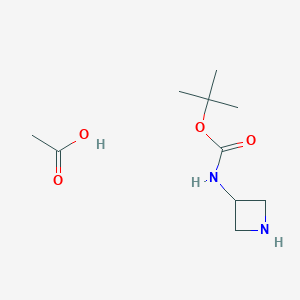

3-N-Boc-Aminoazetidine Acetate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-N-Boc-Aminoazetidine Acetate can be synthesized through several methods. One common route involves the reaction of tert-butyl azetidin-3-ylcarbamate with acetic acid. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of tert-butyl azetidin-3-ylcarbamate acetate often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Analyse Des Réactions Chimiques

Boc Deprotection via Acidolysis

-

Conditions : Hydrochloric acid (HCl) in ethanol or methanol at 0–5°C.

Thermal Deprotection

-

Conditions : Heating to 230°C in continuous flow systems (residence time: 10 min).

-

Outcome : Selective removal of Boc groups without acid catalysts, enabling telescoped reactions (e.g., benzoylation) .

Functionalization at the Azetidine Ring

The azetidine scaffold undergoes regioselective modifications:

Aza-Michael Addition

-

Reagents : Methyl (N-Boc-azetidine-3-ylidene)acetate with indazole (DBU catalyst, 65°C).

-

Outcome : Forms 3-substituted azetidines (69% yield) with exclusive regioselectivity confirmed by ¹H-¹⁵N HMBC .

Suzuki–Miyaura Cross-Coupling

-

Conditions : Brominated azetidine hybrids + boronic acids (Pd catalyst, base).

-

Outcome : Diversified heterocyclic amino acid derivatives (e.g., pyrazole-azetidine hybrids) .

Ring-Opening and Cyclization Reactions

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ring-Opening Hydrolysis | H₂SO₄, 20–30°C | 3-Hydroxyazetidine hydrochloride | 40% | |

| Cyclization | KOtBu, THF, -5°C → 25°C | N-Boc-3-hydroxyazetidines | 45% |

Amide and Carbamate Formation

-

Boc Reintroduction : Di-tert-butyl dicarbonate (Boc₂O) with triethylamine (TEA) in THF at 25–30°C (60–78% yield) .

-

Carbamate Synthesis : Reaction with TFAA (trifluoroacetic anhydride) under basic conditions yields stable carbamates for further functionalization .

Stability and Selectivity

-

Chemical Stability : Boc-protected derivatives remain stable in aqueous acetone (pH 8–9) but degrade under strong acids (e.g., oxalyl chloride/MeOH) .

-

Stereochemical Preference : (S)-configured derivatives show >200-fold higher inhibitory activity (e.g., IC₅₀ = 0.34 μM for NAAA inhibition) compared to (R)-isomers .

Table 1. Deprotection Methods for 3-N-Boc-Aminoazetidine Derivatives

| Method | Reagents/Conditions | Product Purity | Yield |

|---|---|---|---|

| Acidolysis | HCl/MeOH, 0–5°C | >95% | 78% |

| Thermal Deprotection | 230°C, continuous flow | 90% | 85% |

| Oxalyl Chloride | Oxalyl chloride/CHCl₃, 24–48 h | 70% | 65% |

Table 2. Biological Activity of Modified Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity (vs. AC) |

|---|---|---|---|

| N-(S)-2-oxoazetidin-3-ylnonanamide | NAAA | 0.34 | 19-fold |

| 3-Aminoazetidine HCl | — | — | — |

Applications De Recherche Scientifique

3-N-Boc-Aminoazetidine Acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-butyl azetidin-3-ylcarbamate acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl azetidin-3-ylcarbamate hydrochloride

- tert-Butyl 3-aminoazetidine-1-carboxylate

- Benzyl azetidin-3-ylcarbamate hydrochloride

- Azetidin-3-amine dihydrochloride

Uniqueness

3-N-Boc-Aminoazetidine Acetate is unique due to its specific structural features and reactivity. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the acetate group enhances the compound’s solubility and stability, making it a valuable intermediate in organic synthesis .

Propriétés

Formule moléculaire |

C10H20N2O4 |

|---|---|

Poids moléculaire |

232.28 g/mol |

Nom IUPAC |

acetic acid;tert-butyl N-(azetidin-3-yl)carbamate |

InChI |

InChI=1S/C8H16N2O2.C2H4O2/c1-8(2,3)12-7(11)10-6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3,(H,10,11);1H3,(H,3,4) |

Clé InChI |

GLNYFUJTQCKSCD-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)O.CC(C)(C)OC(=O)NC1CNC1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.